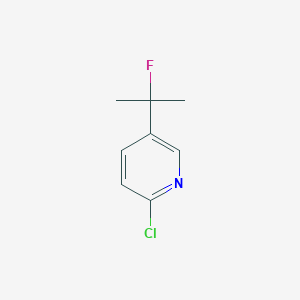

2-chloro-5-(2-fluoropropan-2-yl)pyridine

Beschreibung

2-Chloro-5-(2-fluoropropan-2-yl)pyridine is a halogenated pyridine derivative characterized by a chlorine atom at the 2-position and a 2-fluoropropan-2-yl group at the 5-position of the pyridine ring. Pyridine derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their aromatic stability and ability to engage in hydrogen bonding and π-π interactions . The fluorine and chlorine substituents in this compound likely enhance its lipophilicity, metabolic stability, and binding affinity to biological targets, as seen in related molecules .

Eigenschaften

IUPAC Name |

2-chloro-5-(2-fluoropropan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN/c1-8(2,10)6-3-4-7(9)11-5-6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKCCRDGVRNFTIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CN=C(C=C1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 2-chloro-5-(2-fluoropropan-2-yl)pyridine involves several steps. One common method includes the reaction of 2-chloro-5-iodopyridine with sodium pentafluoropropionate in the presence of copper(I) iodide (CuI) in N-methyl-2-pyrrolidone (NMP), resulting in the formation of the desired compound . This reaction typically yields around 30% of the product. Industrial production methods may involve similar synthetic routes but optimized for higher yields and scalability.

Analyse Chemischer Reaktionen

2-chloro-5-(2-fluoropropan-2-yl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles, such as amines, to form substituted pyridines.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, although detailed reaction conditions and products are less commonly documented.

Coupling Reactions: It can participate in coupling reactions, such as Negishi cross-coupling, to form bipyridines.

Wissenschaftliche Forschungsanwendungen

2-chloro-5-(2-fluoropropan-2-yl)pyridine is used in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-chloro-5-(2-fluoropropan-2-yl)pyridine involves its interaction with specific molecular targets. For instance, when used as a precursor for P2X7 receptor antagonists, it binds to the P2X7 receptor, inhibiting its activity and thereby modulating inflammatory responses . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position of halogen substituents on the pyridine ring critically influences reactivity and bioactivity. For example:

- 2-Chloro-5-(trifluoromethyl)pyridine (): The trifluoromethyl group at the 5-position enhances electron-withdrawing effects, increasing stability and resistance to metabolic degradation compared to non-fluorinated analogs.

- 2-Fluoro-5-methoxypyridine (): Replacing chlorine with fluorine reduces steric hindrance but maintains strong electronegativity, altering binding modes in enzyme interactions.

- 2-Chloro-5-(7-chloroheptanoyl)pyridine (): A chloroheptanoyl chain at the 5-position improves membrane permeability, leading to higher acetylcholinesterase (AChE) inhibition compared to shorter-chain analogs.

Physicochemical Properties

Substituents significantly alter solubility, logP, and molecular volume:

- 2-Chloro-5-(trifluoromethoxy)phenylpyridine (): The trifluoromethoxy group increases logP (2.8) and molecular volume (250 ų), enhancing lipid membrane penetration.

- 2-Chloro-5-(4,5-dihydroimidazol-1-ylmethyl)pyridine (): A polar imidazole ring reduces logP (1.2), improving aqueous solubility but limiting blood-brain barrier (BBB) penetration.

- 2-Chloro-5-(2-methyl-[1,3]dioxolan-2-yl)pyridine (): The dioxolane ring introduces stereoelectronic effects, increasing stability in acidic environments.

Implications for 2-Chloro-5-(2-Fluoropropan-2-yl)Pyridine : The 2-fluoropropan-2-yl group likely confers moderate lipophilicity (predicted logP ~2.5) and a molecular volume of ~200 ų, balancing solubility and membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.